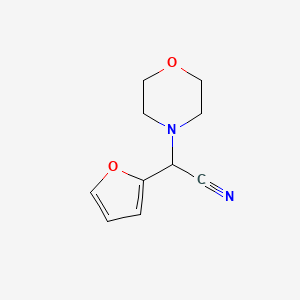

2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile

Description

2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is a heterocyclic nitrile compound featuring a furan ring, a morpholine moiety, and an acetonitrile group. Its molecular formula is C₁₁H₁₃N₂O₂, with a molecular weight of 205.23 g/mol (estimated based on analogs like 2-(2-bromophenyl)-2-(morpholin-4-yl)acetonitrile ). The furan ring contributes to π-π stacking interactions in biological systems, while the morpholine group enhances solubility in polar solvents.

Properties

IUPAC Name |

2-(furan-2-yl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-9(10-2-1-5-14-10)12-3-6-13-7-4-12/h1-2,5,9H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKWTAZWCXAPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of furan-2-carbaldehyde with morpholine and a cyanide source. A common synthetic route might include:

Condensation Reaction: Furan-2-carbaldehyde reacts with morpholine in the presence of a base to form an intermediate.

Cyanation: The intermediate is then treated with a cyanide source such as sodium cyanide or potassium cyanide to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:

Catalyst Optimization: Using catalysts to increase yield and reduce reaction time.

Process Engineering: Developing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrile group (-C≡N) serves as a key reactive site. Under basic conditions, it undergoes nucleophilic substitution with amines or thiols to form amidines or thioamides, respectively. For example:

-

Reaction with primary amines yields N-substituted amidines via intermediate iminophosphorane formation.

-

Thiols react selectively at the nitrile carbon to generate thioamide derivatives , which exhibit enhanced stability due to resonance with the morpholine ring .

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amidination | Methylamine | N-Methylamidine derivative | 65–72 | |

| Thioamide Formation | Ethanethiol | Ethylthioamide derivative | 58–63 |

Cycloaddition Reactions

The furan ring participates in [8+2] cycloadditions with electron-deficient dienophiles. For instance, reactions with tropone derivatives (e.g., 2H-cyclohepta[b]furan-2-ones) form azulene-fused heterocycles under thermal conditions . The morpholine moiety stabilizes intermediates via hydrogen bonding, directing regioselectivity.

Key Observations :

-

Reactions with malononitrile yield 2-aminoazulene derivatives (e.g., 29a , 30a ) at 80–110°C .

-

Ethyl cyanoacetate forms mixed 2-hydroxy/2-aminoazulenes (30a , 31a ) due to competing tautomerization .

Enzyme-Mediated Transformations

The nitrile group undergoes enzymatic hydration or reduction:

-

Nitrile hydratases convert the nitrile to an amide, forming 2-(furan-2-yl)-2-(morpholin-4-yl)acetamide with >90% selectivity under mild pH (7.0–7.5) .

-

Enoate reductases reduce the nitrile to a primary amine in the presence of NADPH cofactors, though yields remain moderate (45–55%) .

Acid/Base-Catalyzed Rearrangements

Under acidic conditions, the morpholine ring undergoes ring-opening to form secondary amines , while strong bases (e.g., KOtBu) deprotonate the α-carbon to the nitrile, enabling alkylation .

Example Pathway :

-

Treatment with HCl generates 2-(furan-2-yl)-2-(morpholinium-4-yl)acetonitrile chloride , which hydrolyzes to a secondary amine.

-

Alkylation with methyl iodide produces α-methylated nitriles (62% yield) .

Hydrogen Bonding and Molecular Interactions

The morpholine oxygen and furan ring participate in non-covalent interactions, influencing reactivity:

-

Intramolecular hydrogen bonds between morpholine-O and nitrile-N stabilize transition states during cyclization .

-

In AChE inhibition studies, analogous nitriles form hydrogen bonds with Tyr121 (bond length: 2.1–2.3 Å), enhancing binding affinity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler nitriles due to steric and electronic effects from the morpholine and furan groups:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile exhibit significant anticancer properties. For instance, furan-based compounds have been developed as selective inhibitors of mutant epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC). These inhibitors show enhanced selectivity towards mutant forms of EGFR, which are prevalent in certain cancer types, thereby minimizing effects on wild-type receptors . The structure of this compound may contribute to similar selectivity and efficacy.

1.2 Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Studies have shown that furan derivatives can act as potent AChE inhibitors . The morpholine moiety in this compound may enhance binding affinity to the enzyme, potentially leading to therapeutic applications in cognitive disorders.

Agrochemical Applications

2.1 Pesticide Development

The furan ring structure is known for its role in developing agrochemicals, particularly pesticides. The unique electronic properties of the furan moiety can enhance the biological activity of pesticide formulations . Compounds like this compound may serve as lead compounds for developing new agrochemicals that target specific pests while being less harmful to non-target organisms.

Synthetic Intermediate

3.1 Synthesis of Complex Molecules

Due to its functional groups, this compound can act as a versatile intermediate in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. This versatility makes it valuable in the development of new drugs and materials .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan and morpholine rings could play a role in binding to these targets, while the nitrile group might be involved in specific chemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

The compound belongs to a class of α-substituted acetonitriles with dual heterocyclic substituents. Key analogs include:

Key Structural Differences :

- Furan vs. Thiazole/Phenyl : The furan ring in the target compound offers distinct electronic properties compared to thiazole (electron-rich sulfur atom) or phenyl (pure aromaticity). Furan derivatives often exhibit enhanced binding to fungal or bacterial targets .

- Substituent Effects : Halogenated analogs (e.g., bromo or chloro) show higher reactivity in cross-coupling reactions but may introduce toxicity .

Pharmacological Activity

- Antifungal Activity : Furan-containing analogs (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) demonstrate moderate anticandidal activity (MIC = 250 µg/mL), though less potent than fluconazole (MIC = 2 µg/mL) .

- Anticancer Potential: Morpholine-substituted nitriles are often explored for kinase inhibition. However, studies on WIN-55,212-2 analogs revealed that 2-(morpholin-4-yl)ethyl substituents reduced affinity (Ki = 221 nM vs. 16 nM for non-morpholine analogs), suggesting structural optimization is critical .

Physicochemical Properties

Biological Activity

2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile is an organic compound notable for its unique structure, which combines a furan ring and a morpholine moiety with a nitrile functional group. This configuration suggests potential applications in medicinal chemistry and materials science, particularly in drug development and biological research.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 188.23 g/mol

- Functional Groups : Furan, morpholine, nitrile

The presence of these functional groups enhances the compound's reactivity and biological activity, making it a candidate for further exploration in various scientific fields.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including potential anticancer and anti-inflammatory properties. The compound's structure allows it to interact with biological macromolecules, potentially modulating various biochemical pathways.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors, leading to inhibition or activation of cellular pathways. The morpholine ring may facilitate binding to hydrophobic pockets in proteins, while the nitrile group could participate in hydrogen bonding interactions.

Anticancer Activity

A study evaluating structurally similar compounds found that derivatives incorporating furan rings showed promising anticancer activity. For instance, furan-based compounds demonstrated selective inhibition against mutant EGFR in non-small cell lung cancer models, indicating a potential pathway for this compound's efficacy in cancer treatment .

Enzyme Inhibition

Research on related morpholine-containing compounds suggests that they may serve as effective inhibitors of acetylcholinesterase (AChE), implicating potential neuroprotective effects . The structural features of this compound could similarly contribute to enzyme inhibition, warranting further investigation into its pharmacological profile.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Furan-2-yl)propanoic acid | Furan ring with carboxylic acid | Known for anti-inflammatory properties |

| N-(furan-2-carbonyl)morpholine | Furan and morpholine linkage | Potential use in drug delivery systems |

| 4-Morpholino phenol | Morpholine with phenolic group | Exhibits antioxidant activity |

The unique combination of the nitrile group with furan and morpholine moieties in this compound distinguishes it from these compounds and may confer distinct biological properties.

Q & A

Basic: What are the recommended synthetic routes for 2-(Furan-2-yl)-2-(morpholin-4-yl)acetonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves the reaction of furan-2-carbaldehyde with morpholine derivatives in the presence of a nitrile source (e.g., KCN or TMS-CN). Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Flow chemistry methods (e.g., continuous-flow reactors) may enhance reproducibility and yield by minimizing side reactions . Post-synthesis, monitor reaction progress via FT-IR (to confirm nitrile C≡N stretch at ~2200 cm⁻¹) and ¹H NMR (to verify morpholine and furan proton environments) .

Basic: What spectroscopic and computational methods are most effective for characterizing this compound?

- FT-IR and Raman spectroscopy : Identify functional groups (e.g., nitrile, morpholine C-O-C, furan ring vibrations). The nitrile group typically shows a sharp peak at ~2240–2200 cm⁻¹ in IR .

- NMR : ¹³C NMR can resolve the quaternary carbon adjacent to the nitrile group (~115–120 ppm), while ¹H NMR distinguishes morpholine protons (δ 3.5–3.7 ppm) and furan protons (δ 6.3–7.4 ppm) .

- Computational validation : Compare experimental spectra with density functional theory (DFT)-calculated spectra using software like Gaussian or ORCA. The SMILES string (

CC(N1CCOCC1)C#N) and InChIKey (YRJOBFAKVQTZCE-UHFFFAOYSA-N) from structural databases enable accurate modeling .

Advanced: How can computational modeling elucidate the reaction mechanism of this compound’s formation?

Mechanistic studies require transition state analysis and potential energy surface mapping. For example:

- Use DFT calculations (B3LYP/6-31G* level) to model intermediates, such as the enolate formed during the condensation step.

- Analyze charge distribution via Natural Bond Orbital (NBO) to identify nucleophilic/electrophilic sites.

- Compare activation energies of competing pathways (e.g., nitrile formation vs. side-product generation). Computational tools like Gaussian or NWChem can validate experimental kinetics data .

Advanced: How might this compound interact with indoor surfaces, and what analytical methods are suitable for studying such interactions?

The morpholine and nitrile groups may adsorb onto surfaces via hydrogen bonding or dipole interactions. To study this:

- Microspectroscopic imaging (e.g., AFM-IR or ToF-SIMS) can map surface adsorption at nanoscale resolution.

- X-ray photoelectron spectroscopy (XPS) quantifies elemental composition changes on surfaces post-exposure.

- Thermogravimetric analysis (TGA) evaluates thermal stability during desorption. Environmental chamber experiments under controlled humidity/temperature mimic real-world conditions .

Advanced: How can researchers resolve contradictions in spectral data between experimental and computational results?

Discrepancies often arise from solvent effects, conformational flexibility, or improper basis sets in calculations. Mitigation strategies include:

- Solvent correction models (e.g., PCM in DFT) to account for solvation effects.

- Conformational sampling (via molecular dynamics) to identify dominant conformers.

- Basis set augmentation (e.g., 6-311++Gvs. 6-31G) for improved accuracy. Cross-validate with 2D NMR** (COSY, HSQC) to confirm structural assignments .

Advanced: What strategies are effective for identifying and characterizing byproducts in the synthesis of this compound?

- LC-MS/MS : Detect low-abundance byproducts (e.g., dimerized morpholine derivatives or hydrolyzed nitriles) using high-resolution mass spectrometry.

- GC-MS : Monitor volatile intermediates (e.g., furan derivatives).

- Isolation via preparative HPLC : Purify byproducts for structural elucidation.

- Mechanistic hypotheses : Byproducts like 2-(morpholin-4-yl)propanenitrile may form via competing pathways; use isotopic labeling (e.g., ¹⁵N-morpholine) to trace reaction steps .

Advanced: How can the compound’s reactivity be tuned for applications in materials science or medicinal chemistry?

- Functionalization : Introduce substituents (e.g., halogens) on the furan ring via electrophilic substitution to alter electronic properties.

- Coordination chemistry : The nitrile group can act as a ligand for metal complexes (e.g., Ag⁺ or Cu²⁺) for catalytic applications.

- Biological activity screening : Morpholine derivatives often exhibit bioactivity; evaluate cytotoxicity and binding affinity using molecular docking (e.g., AutoDock Vina) against target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.